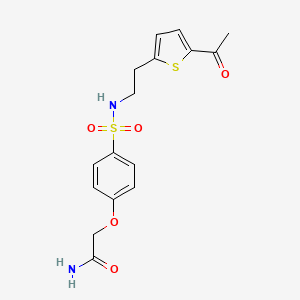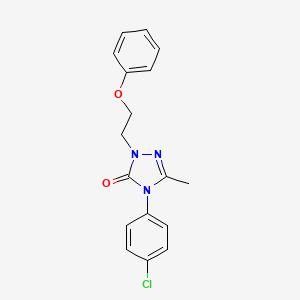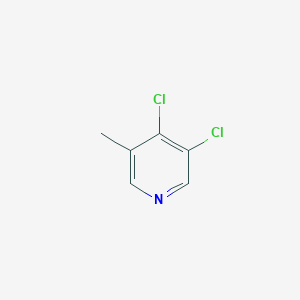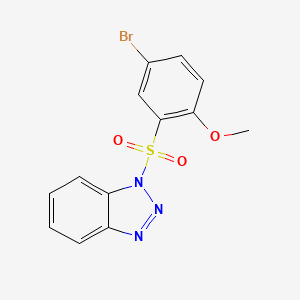![molecular formula C18H20N2OS B2885969 5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE CAS No. 637323-34-3](/img/structure/B2885969.png)
5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 4-phenoxybutylsulfanyl Group: This step involves the nucleophilic substitution reaction where the benzimidazole core reacts with 4-phenoxybutyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone functionalities.
Reduction: Reduced derivatives with thiol functionalities.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of parasitic infections.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. In biological systems, it may inhibit the function of certain enzymes or proteins, leading to its antimicrobial or antifungal effects. The exact pathways and molecular targets can vary depending on the specific application and organism being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-methylbenzimidazole
- 4-phenoxybutylsulfanylbenzimidazole
- 6-methylbenzimidazole
Uniqueness
5-METHYL-2-[(4-PHENOXYBUTYL)SULFANYL]-1H-1,3-BENZODIAZOLE is unique due to the presence of both the 6-methyl and 4-phenoxybutylsulfanyl groups, which confer specific chemical and biological properties. This combination of substituents can enhance its activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
6-methyl-2-(4-phenoxybutylsulfanyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-14-9-10-16-17(13-14)20-18(19-16)22-12-6-5-11-21-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYNXQNXJTSUCCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCCCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(2-Acetylphenyl)carbamoyl]methyl3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate](/img/structure/B2885889.png)




![9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2885897.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-hydroxypyridine-3-carboxylic acid](/img/structure/B2885898.png)
![2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2885899.png)

![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2885901.png)



![N-(cyanomethyl)-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2885909.png)
